molecular formula C18H18N2 B194477 Cibenzoline CAS No. 53267-01-9

Cibenzoline

Cat. No.: B194477
CAS No.: 53267-01-9
M. Wt: 262.3 g/mol
InChI Key: IPOBOOXFSRWSHL-UHFFFAOYSA-N
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Description

Cibenzoline is a chemical compound known for its use as a Class Ia antiarrhythmic agent. It is primarily used to treat various types of cardiac arrhythmias by stabilizing the cardiac cell membrane and reducing excitability. The compound is characterized by its unique structure, which includes a cyclopropyl group bonded to an imidazoline ring.

Mechanism of Action

Target of Action

Cibenzoline, also known as Cifenline, is primarily an ATP-sensitive potassium channel blocker . It interacts with the Potassium voltage-gated channel subfamily H member 2 (KCNH2_HUMAN) and the ATP-sensitive inward rectifier potassium channel 11 .

Mode of Action

As a potassium channel blocker, this compound inhibits the flow of potassium ions through the ATP-sensitive potassium channels. This action prolongs the duration of the action potential and refractory period in the cardiac muscle, which can help regulate heart rhythm .

Pharmacokinetics

This compound exhibits linear pharmacokinetics and its elimination half-life ranges from 7.6 to 22.3 hours . The drug’s clearance rate is 826 ml/min/kg . The bioavailability of this compound is approximately 86% , indicating a high level of absorption into the systemic circulation. The elimination half-life and clearance rate can be influenced by factors such as age and renal function .

Result of Action

The primary result of this compound’s action is the regulation of heart rhythm. By blocking potassium channels and prolonging the action potential, this compound can help manage arrhythmias . It has been used in the treatment of ventricular and supraventricular arrhythmias .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, renal function can affect the drug’s clearance rate, potentially impacting its efficacy . Additionally, the drug is sensitive to light and air, and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it should be stored under desiccating conditions .

Biochemical Analysis

Biochemical Properties

Cibenzoline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits sodium channels, which are crucial for the propagation of action potentials in cardiac cells. By blocking these channels, this compound reduces the influx of sodium ions, thereby stabilizing the cell membrane and preventing abnormal electrical activity. Additionally, this compound interacts with calcium and potassium channels, albeit to a lesser extent, contributing to its antiarrhythmic properties .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cardiac cells, it reduces the excitability and conductivity by inhibiting sodium channels. This leads to a decrease in the rate of depolarization and prolongation of the action potential duration. This compound also affects cell signaling pathways by modulating the activity of ion channels, which are integral to the transmission of electrical signals in the heart. Furthermore, it influences gene expression and cellular metabolism by altering the ionic balance within the cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the sodium channels in the cardiac cell membrane. By binding to these channels, this compound inhibits the influx of sodium ions, thereby stabilizing the cell membrane and preventing abnormal electrical activity. Additionally, this compound exhibits inhibitory effects on calcium and potassium channels, which further contribute to its antiarrhythmic properties. These interactions result in the inhibition of enzyme activity and changes in gene expression, ultimately leading to the stabilization of cardiac electrical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The drug exhibits a half-life of approximately 8 to 12 hours, allowing for twice-daily administration. Over time, this compound undergoes degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound maintains its antiarrhythmic effects for extended periods, although its stability and degradation must be carefully monitored to ensure consistent therapeutic outcomes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces arrhythmic activity without causing significant adverse effects. At higher doses, the drug can induce toxic effects, including hypotension, bradycardia, and negative inotropic effects. These threshold effects highlight the importance of careful dosage management to avoid toxicity while maintaining therapeutic efficacy .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes various biotransformation processes. The metabolic pathways involve hydroxylation, oxidation, and conjugation reactions, leading to the formation of several metabolites. These metabolites are then excreted primarily through the urine. The involvement of specific enzymes, such as cytochrome P450, in the metabolism of this compound underscores the complexity of its metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The drug exhibits a large volume of distribution, indicating extensive tissue uptake. It binds to plasma proteins, which facilitates its transport in the bloodstream. Additionally, this compound interacts with specific transporters and binding proteins that influence its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the cardiac cell membrane, where it exerts its antiarrhythmic effects. The drug’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective interaction with sodium channels. This precise localization is crucial for the drug’s activity and function in stabilizing cardiac electrical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cibenzoline involves several key steps. One notable method includes the oxidation of 2,2-diphenylcyclopropylmethanol using 2-iodoxybenzoic acid in dimethylsulfoxide to form the corresponding aldehyde. This aldehyde is then treated with sodium chlorite, hydrogen peroxide, and sodium dihydrogen phosphate in a mixture of acetonitrile and water to yield an acid compound. The final step involves condensation with ethylenediamine in the presence of benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate and triethylamine in dichloromethane to produce this compound .

Industrial Production Methods: Industrial production of this compound often focuses on achieving high chiral purity. One method involves the preparation of this compound succinate with chiral purity greater than 99.9%. This process includes the crystallization of this compound succinate to obtain the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions: Cibenzoline undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Utilizes 2-iodoxybenzoic acid in dimethylsulfoxide.

    Reduction: Can be achieved using hydrogenation techniques.

    Substitution: Involves reagents such as sodium chlorite and hydrogen peroxide.

Major Products: The major products formed from these reactions include intermediates like aldehydes and acids, which are further processed to yield the final this compound compound .

Scientific Research Applications

Cibenzoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Disopyramide: Another Class Ia antiarrhythmic agent with similar sodium channel blocking properties.

    Quinidine: Known for its use in treating arrhythmias but has a different molecular structure.

    Procainamide: Shares similar antiarrhythmic effects but differs in its pharmacokinetic profile.

Uniqueness: Cibenzoline is unique due to its specific combination of sodium and calcium channel blocking effects, which provides a broader spectrum of antiarrhythmic activity compared to other similar compounds .

Properties

IUPAC Name

2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOBOOXFSRWSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022819
Record name Cifenline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53267-01-9
Record name Cibenzoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53267-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cifenline [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cibenzoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13358
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Record name Cifenline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cibenzoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.122
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Record name CIFENLINE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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